(E)-3-(4-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide
Descripción
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4OS/c21-15-6-3-14(4-7-15)5-8-18(26)23-16-9-12-25(13-10-16)20-24-17-2-1-11-22-19(17)27-20/h1-8,11,16H,9-10,12-13H2,(H,23,26)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHSHSFQRAOXBF-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C=CC2=CC=C(C=C2)Cl)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1NC(=O)/C=C/C2=CC=C(C=C2)Cl)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with thiazolo[5,4-b]pyridine-2-amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with acryloyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(4-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-3-(4-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, although further research is needed to fully understand its efficacy and safety profile.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide involves its interaction with specific molecular targets within biological systems. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with neurotransmitter receptors or ion channels.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Effects on the Acrylamide Backbone
(a) Position and Nature of Aromatic Substituents
- Target Compound : The 4-chlorophenyl group provides a para-substituted electron-withdrawing effect, enhancing electrophilicity of the acrylamide carbonyl.
- Analog 1: (2E)-3-(4-Chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide () replaces the piperidine-thiazolo-pyridine group with a pyridinylmethyl moiety and introduces a cyano group.
- Analog 2 : (E)-N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide () substitutes the 4-chlorophenyl with a 2-chlorophenyl group. The ortho-chloro substituent introduces steric hindrance, which may reduce binding affinity compared to the para position in the target compound .
(b) Heterocyclic Modifications
- Analog 3: N-{3-[(2-{[4-(4-Methyl-1-piperazinyl)phenyl]amino}thieno[3,2-d]pyrimidin-4-yl)oxy]phenyl}acrylamide () replaces thiazolo-pyridine with a thieno[3,2-d]pyrimidine core. The sulfur atom in thieno-pyrimidine may alter electronic properties compared to the nitrogen-rich thiazolo-pyridine .
- Analog 4 : Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives () feature a larger tetracyclic system, which may enhance DNA intercalation but reduce solubility .
Pharmacokinetic and Physicochemical Properties
- Solubility : The target compound’s thiazolo-pyridine and piperidine groups may improve aqueous solubility compared to purely aromatic analogs like Analog 2.
- Metabolic Stability : The absence of nitro groups (cf. ’s nitroimidazole analogs) in the target compound suggests lower susceptibility to reductive metabolism .
Methodological Considerations for Comparison
- Similarity Metrics : Molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients are critical for quantifying structural similarity (). The target compound’s unique thiazolo-pyridine moiety reduces similarity (<0.6 Tanimoto) with simpler acrylamides like Analog 1 .
- Virtual Screening : Ligand-based approaches using the target compound as a template could prioritize analogs with conserved 4-chlorophenyl and acrylamide motifs ().
Actividad Biológica
(E)-3-(4-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide, identified by CAS number 2034997-48-1, is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS, with a molecular weight of 398.9 g/mol. Its structure includes a thiazolo[5,4-b]pyridine moiety linked to a piperidine ring, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[5,4-b]pyridine derivatives. In vitro evaluations have shown that compounds related to this compound exhibit significant cytotoxicity against various cancer cell lines.
Key Findings:
- Cytotoxicity: Compounds similar to this compound demonstrated IC values as low as 2.32 µg/mL against HepG2 and MCF-7 cancer cell lines, indicating potent anticancer activity .
- Mechanism of Action: The mechanism involves induction of cell cycle arrest and apoptosis, as evidenced by increased Bax/Bcl-2 ratios and activation of caspases in treated cells .
Anti-inflammatory Properties
The anti-inflammatory effects of thiazolo[5,4-b]pyridine derivatives have also been investigated. In vivo studies using carrageenan-induced paw edema models showed that these compounds can significantly reduce inflammation.
Research Highlights:
- Inflammation Reduction: Compounds derived from thiazolo[5,4-b]pyridine exhibited comparable efficacy to standard anti-inflammatory drugs like ibuprofen .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory properties, this compound has shown promising antimicrobial activity.
Activity Overview:
- Minimum Inhibitory Concentration (MIC): Related compounds reported MIC values ranging from 0.22 to 0.25 µg/mL against various pathogens, suggesting strong antibacterial properties .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound.
| Modification | Effect on Activity |
|---|---|
| Para-substitution on phenyl ring | Increased cytotoxicity |
| Piperidine ring modifications | Enhanced selectivity towards cancer cells |
| Bioisosteric replacements | Significant increase in potency |
Q & A
Basic: How to determine the purity and stability of (E)-3-(4-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide under varying storage conditions?
Methodological Answer:
- Purity Analysis : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. Compare retention times against a reference standard.
- Stability Testing : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Monitor degradation via mass spectrometry to identify byproducts (e.g., hydrolysis of the acrylamide group).
- Storage Recommendations : Store lyophilized at -20°C in amber vials to prevent photodegradation. Avoid aqueous buffers unless stabilized with cryoprotectants like trehalose .
Basic: What spectroscopic techniques are optimal for structural elucidation of this compound?
Methodological Answer:
- NMR : Use H and C NMR to confirm the (E)-configuration of the acrylamide group and thiazolo-pyridine substitution. H-N HMBC can resolve piperidine-thiazolo interactions.
- X-ray Crystallography : For absolute configuration, grow single crystals via vapor diffusion (e.g., acetonitrile/water). Compare bond lengths/angles to similar structures in Acta Crystallographica reports (e.g., chlorophenyl-pyrazoline derivatives) .
- FT-IR : Validate carbonyl stretches (C=O at ~1650 cm) and C-Cl vibrations (750 cm) .
Advanced: How to resolve discrepancies between in vitro and in vivo pharmacological activity data?
Methodological Answer:
- Metabolic Stability : Test hepatic microsomal stability (human/rat) to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the piperidine ring). Use LC-MS to quantify metabolites.
- Plasma Protein Binding : Employ equilibrium dialysis to measure unbound fraction. High binding (>95%) may reduce in vivo efficacy despite strong in vitro activity.
- Bioavailability Optimization : Formulate with lipid-based nanoparticles if solubility <10 µM (predicted via ACD/Labs Percepta) .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives targeting kinase inhibition?
Methodological Answer:
- Core Modifications : Synthesize derivatives by substituting the 4-chlorophenyl group with fluorophenyl or methoxyphenyl (see for methoxyphenyl analogs). Replace thiazolo-pyridine with oxazolo-pyridine (see ).
- Assay Design : Test against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays. Include positive controls (e.g., gefitinib) and measure IC values.
- Computational Modeling : Perform docking studies with AutoDock Vina using crystal structures from the PDB (e.g., 1M17 for EGFR). Prioritize derivatives with ΔG < -9 kcal/mol .
Basic: What are the recommended safety protocols for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing.
- Spill Management : Absorb with vermiculite, seal in a chemical-resistant container, and dispose as hazardous waste. Avoid aqueous cleanup to prevent solubility-driven contamination.
- Waste Disposal : Incinerate at >1000°C with alkaline scrubbers to neutralize HCl from chlorophenyl degradation .
Advanced: How to address low solubility in pharmacological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO:PBS (20:80 v/v) with sonication. Verify no solvent interference via negative controls.
- Cyclodextrin Complexation : Prepare 10% (w/v) hydroxypropyl-β-cyclodextrin solutions. Measure solubility enhancement via UV-Vis.
- ProDrug Strategy : Introduce ionizable groups (e.g., phosphate esters) at the acrylamide nitrogen, cleaved in vivo by phosphatases .
Advanced: How to optimize synthetic yield amid competing side reactions?
Methodological Answer:
- Stepwise Synthesis :
- Couple 4-chlorophenylacrylic acid with piperidin-4-amine using HATU/DIPEA in DMF.
- Attach thiazolo[5,4-b]pyridine via Buchwald-Hartwig coupling (Pddba, Xantphos, CsCO, 110°C).
- Side Reaction Mitigation : Add TEMPO (1 mol%) to suppress acrylamide polymerization. Monitor reaction progress via TLC (EtOAc:hexane 1:1).
- Yield Improvement : Use microwave-assisted synthesis (150°C, 20 min) to reduce epimerization .
Basic: Which computational tools predict logP and pKa for this compound?
Methodological Answer:
- logP Prediction : Use ACD/Labs Percepta (estimated logP = 3.2 ± 0.3) or Molinspiration . Cross-validate with experimental shake-flask data.
- pKa Calculation : Employ MarvinSketch (thiazolo-pyridine N: pKa ~4.2; piperidine N: pKa ~8.9). Confirm via potentiometric titration in 20% MeOH/water .
Advanced: How to analyze intermolecular interactions in co-crystals for drug formulation?
Methodological Answer:
- Co-Crystallization : Screen with GRAS co-formers (e.g., succinic acid, caffeine) using solvent drop grinding.
- Interaction Mapping : Analyze hydrogen bonds (N-H···O, C=O···H-N) via Hirshfeld surfaces (CrystalExplorer). Compare to 4-hydroxy-N-(tribromophenyl)pyridine structures ().
- Stability Assessment : Perform DSC to detect polymorphic transitions and TGA for hydrate formation .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Treat cells (1–10 µM, 2 hr), lyse, and heat (37–65°C). Detect stabilized target via Western blot.
- Click Chemistry Probes : Synthesize an alkyne-tagged derivative for pull-down assays. Confirm binding via LC-MS/MS.
- CRISPR Knockout : Use KO cell lines to verify on-target effects (e.g., apoptosis in kinase-dependent cancers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
